molecular formula C17H16N2O2S B3011779 N-(furan-2-ylmethyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide CAS No. 483286-09-5

N-(furan-2-ylmethyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide

Cat. No.: B3011779
CAS No.: 483286-09-5
M. Wt: 312.39
InChI Key: LSIDNIYIYXTKLR-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide is a synthetic organic compound that belongs to the class of sulfanylacetamides. This compound is characterized by the presence of a furan ring, a quinoline ring, and a sulfanylacetamide group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent under basic conditions.

    Synthesis of the 4-methylquinoline intermediate: This can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes or ketones.

    Coupling of intermediates: The furan-2-ylmethyl intermediate can be coupled with the 4-methylquinoline intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the sulfanylacetamide group:

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The sulfanylacetamide group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the quinoline ring may yield tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological pathways and mechanisms.

    Medicine: As a lead compound for the development of new therapeutic agents.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins to modulate their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-(quinolin-2-yl)sulfanylacetamide: Lacks the methyl group on the quinoline ring.

    N-(furan-2-ylmethyl)-2-(4-methylquinolin-2-yl)acetamide: Lacks the sulfanyl group.

Uniqueness

N-(furan-2-ylmethyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide is unique due to the presence of both the furan and quinoline rings, as well as the sulfanylacetamide group. This combination of structural features may confer unique biological activities and properties compared to similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-12-9-17(19-15-7-3-2-6-14(12)15)22-11-16(20)18-10-13-5-4-8-21-13/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIDNIYIYXTKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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